![molecular formula C13H19NO3 B6323267 t-Butyl 2-methoxy-6-methylphenylcarbamate CAS No. 545424-34-8](/img/structure/B6323267.png)
t-Butyl 2-methoxy-6-methylphenylcarbamate
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Overview
Description
T-Butyl 2-methoxy-6-methylphenylcarbamate, also known as t-BOMPC, is a synthetic compound used in various scientific and industrial applications. It is a white solid that is soluble in organic solvents and has a melting point of 116-118°C. This compound has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a catalyst in organic reactions. Furthermore, t-BOMPC has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
T-BOMPC has been used in a variety of scientific research applications, including organic synthesis, catalytic reactions, and drug discovery. It has been used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of a variety of drugs, including antimalarials, antibiotics, and antifungals. Furthermore, t-Butyl 2-methoxy-6-methylphenylcarbamate has been used in the synthesis of a variety of polymers, including polyurethanes and polyamides.
Mechanism of Action
The mechanism of action of t-Butyl 2-methoxy-6-methylphenylcarbamate is not fully understood, but it is believed to involve the formation of an intermediate carbamate. This intermediate is then hydrolyzed to form the desired product. Additionally, it is believed that the compound can act as a catalyst in organic reactions, promoting the formation of desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of t-Butyl 2-methoxy-6-methylphenylcarbamate have not been extensively studied. However, it has been shown to be non-toxic in animal studies. Furthermore, it has been shown to be biodegradable and not persistent in the environment.
Advantages and Limitations for Lab Experiments
The advantages of using t-Butyl 2-methoxy-6-methylphenylcarbamate in laboratory experiments include its low cost, ease of synthesis, and high reactivity. Additionally, the compound is non-toxic and biodegradable, making it a safe and effective reagent for a variety of laboratory experiments. The main limitation of using t-Butyl 2-methoxy-6-methylphenylcarbamate in laboratory experiments is that its mechanism of action is not fully understood.
Future Directions
There are a variety of potential future directions for the use of t-Butyl 2-methoxy-6-methylphenylcarbamate. These include further research into its mechanism of action, as well as its potential applications in drug discovery and organic synthesis. Additionally, further research could be conducted into its biochemical and physiological effects, as well as its potential applications in laboratory experiments. Finally, further research could be conducted into its potential environmental effects, as well as its potential industrial applications.
Synthesis Methods
T-BOMPC can be synthesized from a variety of starting materials, including 2-methoxy-6-methylphenol, tert-butyl bromide, and sodium methoxide. The reaction is typically carried out in a solvent such as isopropanol, and the reaction is complete within 1-2 hours. The product is then isolated by filtration and recrystallization.
properties
IUPAC Name |
tert-butyl N-(2-methoxy-6-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9-7-6-8-10(16-5)11(9)14-12(15)17-13(2,3)4/h6-8H,1-5H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFADJRMJVFOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700573 |
Source
|
Record name | tert-Butyl (2-methoxy-6-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-2-methoxy-6-methylaniline | |
CAS RN |
545424-34-8 |
Source
|
Record name | tert-Butyl (2-methoxy-6-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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